Lipophilicity (XLogP3-AA) Advantage Over Des-Bromo Analog
The target compound exhibits a computed XLogP3-AA value of 3.2 [1], compared to an estimated ~2.4 for the des-bromo analog (C₁₃H₁₇N) based on the removal of the bromine atom . The difference of ~0.8 log units reflects the contribution of the aryl bromide to overall lipophilicity, which directly influences passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Des-bromo analog (3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine, ~2.4 (estimated) |
| Quantified Difference | Δ ~0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated from bromine contribution |
Why This Matters
Higher lipophilicity can improve blood-brain barrier penetration for CNS targets while also increasing metabolic clearance risk; users can select the brominated scaffold when higher logP is desirable for target engagement.
- [1] PubChem Compound Summary for CID 105515916, XLogP3-AA = 3.2. View Source
